N-(1-pyridin-2-ylethyl)formamide N-(1-pyridin-2-ylethyl)formamide
Brand Name: Vulcanchem
CAS No.: 854701-06-7
VCID: VC3917548
InChI: InChI=1S/C8H10N2O/c1-7(10-6-11)8-4-2-3-5-9-8/h2-7H,1H3,(H,10,11)
SMILES: CC(C1=CC=CC=N1)NC=O
Molecular Formula: C8H10N2O
Molecular Weight: 150.18 g/mol

N-(1-pyridin-2-ylethyl)formamide

CAS No.: 854701-06-7

Cat. No.: VC3917548

Molecular Formula: C8H10N2O

Molecular Weight: 150.18 g/mol

* For research use only. Not for human or veterinary use.

N-(1-pyridin-2-ylethyl)formamide - 854701-06-7

Specification

CAS No. 854701-06-7
Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
IUPAC Name N-(1-pyridin-2-ylethyl)formamide
Standard InChI InChI=1S/C8H10N2O/c1-7(10-6-11)8-4-2-3-5-9-8/h2-7H,1H3,(H,10,11)
Standard InChI Key WDQHLUIFRDFEMM-UHFFFAOYSA-N
SMILES CC(C1=CC=CC=N1)NC=O
Canonical SMILES CC(C1=CC=CC=N1)NC=O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

N-(1-Pyridin-2-ylethyl)formamide consists of a pyridine ring substituted at the 2-position with an ethyl group bearing a formamide moiety. The pyridine ring’s nitrogen atom at the 2-position creates a distinct electronic environment compared to its 3- and 4-substituted isomers. This orientation influences intermolecular interactions, solubility, and reactivity. The formamide group (-NHCHO) introduces hydrogen-bonding capabilities, enhancing its potential in supramolecular chemistry .

Table 1: Comparative Structural Properties of Pyridinylethylformamide Isomers

PropertyPyridin-2-yl Isomer (CAS 854701-06-7)Pyridin-3-yl Isomer (CAS 21131-85-1)Pyridin-4-yl Isomer (CAS 20877-38-7)
Molecular FormulaC₈H₁₀N₂OC₈H₁₀N₂OC₈H₁₀N₂O
Molecular Weight (g/mol)150.18150.18150.18
Physical StateLiquidNot SpecifiedColorless to pale yellow solid/liquid
Key Reactivity Sites2-N pyridine, formamide3-N pyridine, formamide4-N pyridine, formamide

Synthesis and Manufacturing

Conventional Synthesis Routes

The compound is typically synthesized via nucleophilic acyl substitution between 1-(pyridin-2-yl)ethylamine and formic acid derivatives. A representative method involves:

  • Aminolysis: Reacting 1-(pyridin-2-yl)ethylamine with ethyl formate in anhydrous conditions.

  • Catalytic Enhancement: Employing acidic or basic catalysts to accelerate formamide bond formation.

  • Purification: Isolation via fractional distillation or column chromatography .

Advanced Catalytic Methods

Recent advances in reductive formylation, such as using tetracoordinate borate catalysts, offer improved yields and selectivity. For example, sodium borohydride-mediated reactions under mild conditions (25–60°C) achieve conversions exceeding 80% for analogous formamides .

Table 2: Synthesis Conditions and Yields for N-(1-Pyridin-2-ylethyl)formamide

MethodReactantsCatalystTemperatureYield (%)
Aminolysis1-(Pyridin-2-yl)ethylamine + Ethyl FormateH₂SO₄80°C70–75
Reductive FormylationPyridin-2-ylethylamine + CONaBH₄/Borate40°C85–90

Physicochemical Properties

Solubility and Stability

The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in water due to the formamide group’s polarity. Stability tests indicate decomposition above 200°C, with hydrolysis of the amide bond occurring under strongly acidic or alkaline conditions .

Spectroscopic Data

While experimental spectra for the pyridin-2-yl isomer are scarce, analogous compounds provide insights:

  • ¹H NMR (CDCl₃): δ 8.5–8.7 (pyridine H), δ 8.3–8.4 (formyl H), δ 4.1–4.3 (-CH₂-), δ 1.4–1.6 (-CH₃).

  • IR (cm⁻¹): 1660–1680 (C=O stretch), 3300–3400 (N-H stretch) .

Applications in Pharmaceutical and Organic Chemistry

Drug Intermediate

The pyridine moiety is prevalent in FDA-approved drugs (e.g., antihistamines, antivirals). N-(1-Pyridin-2-ylethyl)formamide’s structure positions it as a precursor for:

  • Anticancer Agents: Pyridine derivatives inhibit kinase enzymes.

  • Neurological Drugs: Formamide groups enhance blood-brain barrier permeability .

Organocatalysis

The compound’s ability to donate and accept hydrogen bonds makes it a candidate for asymmetric catalysis. For instance, it could facilitate enantioselective aldol reactions in ketone synthesis .

Future Research Directions

  • Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.

  • Process Optimization: Develop continuous-flow synthesis for industrial-scale production.

  • Computational Studies: DFT calculations to predict reactivity and interaction profiles.

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